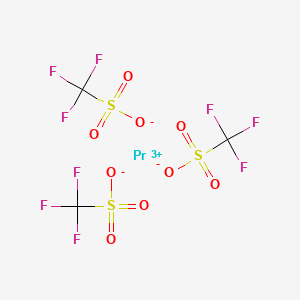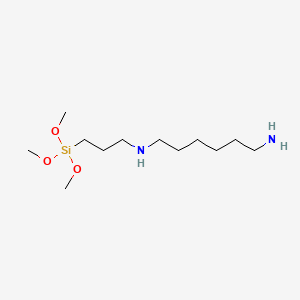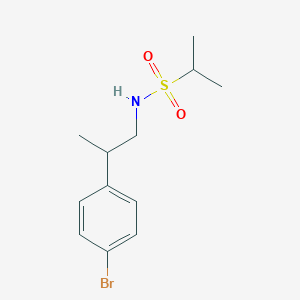
6-Chloro-5-fluoropicolinic acid
Übersicht
Beschreibung
6-Chloro-5-fluoropicolinic acid is a compound with the molecular formula C6H3ClFNO2 . It is also known by other names such as 6-chloro-5-fluoropyridine-2-carboxylic acid and 2-chloro-3-fluoropyridine-6-carboxylic acid .
Molecular Structure Analysis
The molecular weight of 6-Chloro-5-fluoropicolinic acid is 175.54 g/mol . The IUPAC name for this compound is 6-chloro-5-fluoropyridine-2-carboxylic acid . The InChIKey, a unique identifier for the compound, is JHFKXHUKNYFWJM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Chloro-5-fluoropicolinic acid has a molecular weight of 175.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 174.9836342 g/mol . The topological polar surface area is 50.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Herbicides
6-Chloro-5-fluoropicolinic acid has been utilized in the synthesis of novel herbicides. A study by Johnson et al. (2015) details the use of cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates. This method provided access to picolinic acids with various substituents, offering potential as herbicides.
Development of Antitumor Compounds
In another research area, 6-Chloro-5-fluoropicolinic acid has been used in the synthesis of 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. A study by 邓兰青 et al. (2014) found that some of these compounds showed potent anti-proliferative activities against selected tumor cells, suggesting their potential in antitumor applications. (邓兰青 et al., 2014)
Radiochemical Applications
6-Chloro-5-fluoropicolinic acid has also been involved in the synthesis of radioligands for medical imaging. Zhang et al. (2004) synthesized a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography. (Zhang & Horti, 2004)
Fluorophore Development
The chemical has been a part of studies in the development of fluorophores. For instance, Hirano et al. (2004) synthesized 6-Methoxy-4-quinolone, a novel fluorophore with strong fluorescence in various pH ranges, which has potential applications in biomedical analysis. (Hirano et al., 2004)
Antibacterial and Anticancer Agents
Research has also been conducted on the synthesis of fluoroquinolones for antibacterial and anticancer applications. Al-Trawneh et al. (2010) synthesized tetracyclic fluoroquinolones showing promise as dual-acting agents against bacteria and cancer. (Al-Trawneh et al., 2010)
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFKXHUKNYFWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465020 | |
| Record name | 6-Chloro-5-fluoropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoropicolinic acid | |
CAS RN |
860296-24-8 | |
| Record name | 6-Chloro-5-fluoropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)

![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)




![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)